molecular formula C33H25OP B136975 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 134484-36-9

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

カタログ番号: B136975
CAS番号: 134484-36-9
分子量: 468.5 g/mol
InChIキー: KRWTWSSMURUMDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, commonly known as MAP-NpPhos, is a sterically demanding, axially chiral diphenylphosphane biaryl ligand designed for asymmetric catalysis. Its primary research value lies in its application in transition-metal-catalyzed reactions, where it acts as a chiral controller to induce high enantioselectivity. A prominent application, as demonstrated in seminal work, is its use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. For instance, it achieves exceptional enantiomeric excess (ee >99%) in the hydrogenation of (Z)-trisubstituted α- and β-dehydroamino acid derivatives, which are key precursors in the synthesis of biologically active molecules and pharmaceuticals (https://pubs.acs.org/doi/10.1021/ja063512v). The ligand's mechanism of action involves coordinating to a central metal atom (e.g., Rh or Ru) to form a chiral coordination complex. The specific atropisomeric configuration of the MAP-NpPhos backbone, combined with the steric bulk provided by the methoxynaphthalene and naphthalene groups, creates a highly defined chiral pocket around the metal center. This three-dimensional environment dictates the orientation in which the prochiral substrate approaches and binds to the catalyst, thereby governing the stereochemical outcome of the reaction and enabling the production of a single enantiomer of the target compound. This makes MAP-NpPhos an invaluable tool for researchers developing efficient and stereoselective synthetic routes in medicinal chemistry, total synthesis, and materials science.

特性

IUPAC Name

[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWTWSSMURUMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145964-33-6
Record name (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, commonly referred to as (S)-(-)-MOP, is a chiral phosphine ligand with significant implications in asymmetric catalysis and potential biological activity. Its unique structural characteristics, which include a diphenylphosphane core and naphthalene moieties, contribute to its reactivity and interactions within biological systems.

Structural Characteristics

The compound's molecular formula is C33H25OPC_{33}H_{25}OP with a molecular weight of 468.5 g/mol. The presence of the methoxy group on one of the naphthalene rings enhances its steric and electronic properties, making it a valuable candidate for various applications in organic synthesis and catalysis.

PropertyValue
Molecular FormulaC33H25OP
Molecular Weight468.5 g/mol
CAS Number145964-33-6
Purity≥95%

Biological Activity

The biological activity of this compound is primarily attributed to its phosphorus-containing structure, which has been associated with various biological effects. Research indicates that phosphine derivatives can exhibit:

  • Antimicrobial Properties : Some studies have suggested that phosphine compounds can inhibit the growth of certain bacterial strains, though specific data on (S)-(-)-MOP remains limited.
  • Anticancer Activity : Phosphorus-containing compounds are being explored for their potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may interact with enzymes, affecting their activity and potentially leading to therapeutic benefits.

Case Studies and Research Findings

  • Asymmetric Catalysis : The application of (S)-(-)-MOP in asymmetric reactions has been documented extensively. For example, it has been used effectively in the enantioselective hydroboration of olefins, showcasing its utility in creating chiral centers in organic molecules (McCarthy et al., 2000).
  • Ligand Development : Research by Knight et al. (2010) highlighted the synthesis of novel phosphine ligands derived from methoxy-naphthyl compounds, indicating the potential for further exploration of their biological activities.
  • Computational Studies : Computational methods have been employed to predict the biological activity of similar phosphine derivatives based on structural characteristics. These studies aid in identifying promising candidates for drug development by modeling interactions with biological targets.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Preliminary findings suggest that the compound may bind effectively to certain receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Differences

MOP is structurally distinct from other binaphthyl-based ligands. Below is a comparative analysis with key analogs:

Compound Molecular Formula Substituents Coordination Mode Key Features
MOP C₃₃H₂₅OP Methoxy, diphenylphosphine Monodentate Electron-rich due to methoxy; chiral environment for asymmetric catalysis
BINAP C₄₄H₃₂P₂ Two diphenylphosphine groups Bidentate Rigid bidentate coordination; industry standard for enantioselective catalysis
MOP-BINAP Hybrids Varies Mixed substituents Mono-/Bidentate Tuned electronic properties; niche applications in specialized catalysis

Key Comparisons:

  • Steric Profile: BINAP’s bidentate structure provides a rigid chiral pocket, whereas MOP’s monodentate nature allows flexibility in metal-ligand geometry .
  • Catalytic Applications : BINAP is preferred for reactions requiring high enantioselectivity (e.g., ruthenium-catalyzed hydrogenation), while MOP excels in reactions where electronic tuning is critical (e.g., gold-catalyzed cyclizations) .

Performance in Catalytic Reactions

  • Hydrogenation: BINAP-Ru complexes achieve >99% enantiomeric excess (ee) in ketone hydrogenation, whereas MOP-Au complexes show moderate ee (70–85%) but higher turnover numbers (TONs) due to faster kinetics .
  • Cross-Coupling : MOP-Pd systems exhibit superior activity in Suzuki-Miyaura couplings of aryl chlorides compared to BINAP, attributed to the methoxy group’s electron donation stabilizing Pd(0) intermediates .

準備方法

Iodination of Binaphthol Precursors

The synthesis begins with 2'-methoxy-[1,1'-binaphthalene]-2-ol (5 ), which undergoes iodination at the 3-position using iodine monochloride (ICl) in ethanol under acidic conditions (HCl, 85°C, 6 h). This step achieves 91% yield, confirmed by 1H^1H NMR analysis (δ 8.48 ppm, singlet for aromatic proton adjacent to iodine).

Key Reaction Conditions

ParameterValue
SolventEthanol
AcidConcentrated HCl
Temperature85°C
Reaction Time6 hours
Yield91%

Acetylation for Hydroxyl Protection

The iodinated product is acetylated using acetic anhydride (Ac2_2O) and pyridine in dichloromethane (DCM) to protect the hydroxyl group. This step prevents unwanted side reactions during subsequent coupling steps, achieving 93% yield.

Sonogashira Coupling with Trimethylsilylacetylene

A Sonogashira coupling introduces an alkyne moiety using trimethylsilylacetylene, Pd(PPh3_3)4_4 catalyst, and CuI in triethylamine. The reaction proceeds at room temperature under argon, yielding 87% of the acetylene intermediate (7 ). The trimethylsilyl (TMS) group acts as a protective moiety for later functionalization.

Phosphine Functionalization via Cross-Coupling

ParameterValue
CatalystPd(OAc)2_2
LigandPPh3_3
BaseNa2_2CO3_3
SolventToluene/Ethanol
Temperature80°C

Quaternization and Reduction to Phosphine

The ACS Omega protocol describes phosphonium salt formation via quaternization of tertiary phosphines with aryl bromides. For [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, this involves:

  • Reacting diphenylphosphine with 1-bromo-2-methoxynaphthalene in the presence of NiBr2_2 (5 mol%) at 110°C for 5 h to form the phosphonium salt.

  • Reducing the phosphonium salt with LiAlH4_4 in tetrahydrofuran (THF) at 0°C to yield the tertiary phosphine.

Phosphonium Salt Characterization

  • 31P^31P NMR: δ 22.48 ppm (d, JPH=14.6J_{P-H} = 14.6 Hz).

  • HRMS-ESI: m/z 369.1408 [M–Br^-].

Stereochemical Control and Ligand Optimization

Chiral Resolution via Diastereomeric Crystallization

The (S)-(-)-MOP enantiomer is resolved using (R)-BINOL as a chiral resolving agent. Diastereomeric complexes are crystallized from hexane/ethyl acetate (4:1), achieving >99% enantiomeric excess (ee) confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

Computational Modeling for Steric Tuning

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the steric bulk of the methoxy-naphthyl group, which influences catalytic activity in asymmetric hydrogenation. The calculated cone angle (θ = 162°) aligns with experimental turnover frequencies (TOF = 1,200 h1^{-1}).

Industrial-Scale Production Considerations

Solvent Recycling in Multi-Step Synthesis

Ethanol and DCM are recovered via fractional distillation (75% efficiency), reducing production costs by 18% per kilogram of product.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥95%HPLC (C18 column)
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS

Q & A

Basic: What safety protocols should be prioritized when handling [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves (tested for chemical compatibility) and full-body protective lab coats. Use P95/P1 respirators for particulate protection in poorly ventilated areas .
  • Exposure Control : Avoid skin/eye contact; flush eyes with water for ≥15 minutes and rinse skin with soap/water immediately upon exposure .
  • Environmental Precautions : Prevent drain contamination by using secondary containment trays and chemical waste protocols compliant with OSHA/CEN standards .

Basic: What synthetic methodologies are reported for preparing this compound?

Answer:

  • Key Steps :
    • Naphthalene Functionalization : Coupling methoxynaphthalene precursors via Ullmann or Suzuki-Miyaura reactions .
    • Phosphane Incorporation : React naphthalenyl intermediates with chlorodiphenylphosphine under inert atmospheres (e.g., argon) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol .
  • Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc = 9:1) and adjust stoichiometry to suppress byproducts like phosphine oxides .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:

  • Spectroscopy :
    • ¹H/³¹P NMR : Confirm methoxy (-OCH₃) and phosphane (-PPh₂) group integration .
    • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and bond angles. Refinement with SHELXL ensures R-factor < 5% .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural validation?

Answer:

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and TWINLAW to detect twinning in SHELXL-refined structures .
  • Disorder Modeling : For ambiguous electron density, apply PART instructions in SHELXL to model disordered moieties (e.g., methoxy groups) with isotropic displacement parameters .
  • Data Contradictions : Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to reconcile bond length/angle mismatches .

Advanced: What strategies enhance the compound’s efficacy as a chiral ligand in asymmetric catalysis?

Answer:

  • Ligand Design : Modify steric bulk (e.g., substituents on naphthalene rings) to tune enantioselectivity, analogous to BINAP derivatives .
  • Coordination Studies : Use UV-Vis and cyclic voltammetry to assess metal-ligand binding (e.g., with Pd or Ru) and correlate with catalytic turnover .
  • Mechanistic Probes : Employ kinetic resolution experiments (e.g., in Heck reactions) to quantify enantiomeric excess (ee) via chiral HPLC .

Advanced: How should conflicting toxicity data from in vitro and in vivo studies be addressed?

Answer:

  • Toxicological Profiling : Follow ATSDR guidelines (Table B-1) to standardize assays for acute toxicity (LD₅₀), mutagenicity (Ames test), and carcinogenicity (IARC criteria) .
  • Data Reconciliation :
    • In Vitro : Use HCT116 or HepG2 cell lines to assess IC₅₀ values for apoptosis/autophagy pathways .
    • In Vivo : Conduct OECD 423-acute oral toxicity studies in rodents, comparing dose-response curves with negative controls .
  • Confounding Factors : Control for metabolic differences (e.g., cytochrome P450 activity) using liver microsomal assays .

Advanced: What computational methods aid in predicting the compound’s reactivity and stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and redox potentials .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO or THF) using GROMACS to assess conformational stability over 100-ns trajectories .
  • Reactivity Descriptors : Calculate Fukui indices (NBO analysis) to identify nucleophilic/electrophilic sites for functionalization .

Advanced: How can researchers mitigate decomposition during catalytic applications?

Answer:

  • Stability Screening : Use TGA/DSC to determine thermal decomposition thresholds (e.g., >179°C melting point) .
  • Oxidative Protection : Add radical scavengers (e.g., BHT) or perform reactions under strictly anaerobic conditions (glovebox) .
  • Catalyst Recycling : Immobilize the ligand on silica supports via phosphine-silane linkers to enhance recyclability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。